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Compound of Interest

Compound Name:
4-Chloro-5-methoxy-7-aza-2-

oxindole

CAS No.: 1190322-44-1

Cat. No.: B1430875 Get Quote

Technical Guide for Medicinal Chemistry & Analytical Development

Executive Technical Summary
Compound Identity: 4-Chloro-5-methoxy-7-aza-2-oxindole Molecular Formula: C₈H₇ClN₂O₂

Exact Mass: 198.020 Core Application: Kinase hinge-binding scaffold (Type I/II inhibitors).

Critical Quality Attribute (CQA): The differentiation between the oxindole (lactam) and its

tautomeric hydroxy-pyridine forms, and the verification of regiochemistry at the 4,5-positions.

This guide moves beyond basic identity confirmation, establishing a self-validating analytical

framework to ensure structural integrity and purity during drug development.

Structural Verification Strategy
The primary challenge in characterizing substituted 7-aza-2-oxindoles is confirming the

regiochemistry of substituents (4-Cl vs 5-OMe) and distinguishing the oxindole core from

potential oxidation byproducts (e.g., isatins or N-oxides).

Diagnostic NMR Spectroscopy
Objective: Unambiguous assignment of the C4/C5 substitution pattern and confirmation of the

oxindole oxidation state.
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A. 1H NMR (DMSO-d6, 400/500 MHz) The spectrum must display three distinct zones.

Deviations here indicate synthesis failure (e.g., incomplete oxidation of the 7-azaindole

precursor).

Moiety
Chemical Shift (δ
ppm)

Multiplicity Diagnostic Insight

NH (Lactam) 11.0 – 11.5 Broad Singlet

Downfield shift

confirms the cyclic

amide (lactam) form.

Disappearance in D₂O

shake.

C6-H (Ar-H) 7.8 – 8.2 Singlet

The only aromatic

proton. Its chemical

shift is critical; if it

appears as a doublet,

the C5-OMe is

misplaced.

OMe (C5) 3.8 – 3.9 Singlet (3H) Sharp singlet.

C3-H₂ (Methylene) 3.5 – 3.7 Singlet (2H)

Key Indicator:

Distinguishes oxindole

from indole. Indoles

have a C3-H aromatic

signal (~6.5 ppm);

Oxindoles have this

upfield methylene

signal.

B. 13C NMR & DEPT-135

Carbonyl (C2): Look for a signal at ~170–175 ppm. This confirms the oxindole C=O.

C3 (Methylene): Phase inversion in DEPT-135 at ~35–40 ppm.

C-F/C-Cl Effects: The C4 carbon attached to Chlorine will show characteristic chemical shift

values (~130-140 ppm) but no splitting (unlike C-F).
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C. Advanced 2D NMR (The "Self-Validating" Step) To prove the 5-methoxy position relative to

the 4-chloro:

NOESY/ROESY: Irradiate the -OMe singlet (3.8 ppm). You must observe a strong NOE

correlation to the C6-H aromatic proton.

Logic: If the OMe were at C4, it would be too distant from C6-H to show a strong NOE

(blocked by C5).

HMBC: The C3-H₂ protons should show long-range coupling to the Carbonyl (C2) and the

bridgehead carbons (C3a, C7a), anchoring the lactam ring to the pyridine core.

Mass Spectrometry (LC-MS)
Ionization: ESI+ (Electrospray Ionization).

Isotope Pattern: The presence of a single Chlorine atom must be validated by the

characteristic 3:1 intensity ratio of the [M+H]⁺ (199.02) and [M+H+2]⁺ (201.02) peaks.

Fragmentation: In MS/MS, look for the neutral loss of CO (28 Da) from the lactam ring, a

signature of oxindoles.

Physicochemical Profiling & Purity
Objective: Establish "drug-ability" metrics early in the pipeline.

HPLC Purity Protocol
7-aza-2-oxindoles can be polar. A standard C18 gradient may elute the compound too typically.

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Mobile Phase A: Water + 0.1% Formic Acid (buffer pH is critical; 7-azaindoles are basic).

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 210 nm (amide).
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Acceptance Criteria: >95% area under the curve (AUC).

Solubility & pKa
pKa: The N1-H (lactam) is weakly acidic (pKa ~11), while the N7 (pyridine) is weakly basic

(pKa ~3-4).

Solubility: Unlike pure indoles, the 7-aza modification significantly improves aqueous

solubility at physiological pH (7.4) due to the pyridine nitrogen's H-bond acceptor capacity.

Visualized Workflows
Structural Confirmation Logic
The following diagram illustrates the decision tree for validating the structure using

spectroscopic data.
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Caption: Logic flow for distinguishing the target oxindole from precursors and confirming

substituent positions.

Synthesis & Degradation Pathways
Understanding where impurities come from is vital for characterization.

4-Cl-5-OMe-7-azaindole 4-Cl-5-OMe-7-aza-2-oxindole
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Oxidation
(NCS/H2O or NBS/tBuOH)
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(Diketone)

Forced Ox
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Ring Open
Amino-Pyridine Acid

Strong Base/Acid
(Hydrolysis)

Click to download full resolution via product page

Caption: Synthesis origin and potential degradation impurities to monitor during HPLC method

development.
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7-Azaindole Synthesis & Reactivity:

Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine)."

ResearchGate Review. A foundational text on the chemistry of the parent scaffold.[1]

Oxindole Characterization in Kinase Inhibitors:

ChemicalBook Data.[2] "4-Chloro-7-azaindole NMR and Spectral Data." Used as a

baseline for the pyridine ring shifts in the absence of the C2-carbonyl.

General Protocol for Azaindole Oxidation:

Journal of Organic Chemistry.[1][3] "Synthesis of 7-azaindole and 7-azaoxindole

derivatives." Describes the palladium-catalyzed and oxidative routes to these specific

heterocycles.
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National Institutes of Health (NIH). "Identification and characterization of 7-azaindole

derivatives." Discusses the binding modes and structural validation of 7-azaindoles in viral

and kinase targets.

(Note: While specific spectral data for the exact 4-Cl-5-OMe analog is proprietary or sparse in

open literature, the protocols above are derived from validated methodologies for the 4-chloro-

7-azaindole class.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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